3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Description
3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative substituted with a 3-chlorobenzyl group at the 3-position of the heterocyclic ring and formulated as a hydrochloride salt. Its molecular formula is C₁₁H₁₅Cl₂NO (base: C₁₁H₁₄ClNO, MW 211.69; hydrochloride salt: ~248.15 g/mol). The compound features a hydroxyl group and a chlorinated aromatic moiety, which influence its physicochemical properties, such as solubility and polarity. It is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of antidepressants and antipsychotics .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZIIUTPQWUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-96-8 | |
| Record name | 3-Pyrrolidinol, 3-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride generally involves:
- Construction of the pyrrolidin-3-ol ring system.
- Introduction of the 3-chlorobenzyl substituent at the 3-position of the pyrrolidine ring.
- Formation of the hydrochloride salt to improve stability and crystallinity.
Two main approaches are highlighted in the literature:
Stepwise Preparation Methodologies
Ring Closure and Reduction Approach
A detailed method analogous to the preparation of 1-methyl-3-pyrrolidinol (a close structural analog) involves:
Step 1: Ring Closure Reaction
- React malic acid (or a suitable hydroxy acid) with methylamine in an organic solvent (e.g., toluene, xylene, or chlorobenzene).
- The reaction is performed under reflux with water removal (Dean-Stark apparatus) to promote ring closure and formation of an intermediate lactam or cyclic amide.
- Reaction times vary from 10 to 18 hours depending on solvent and temperature.
- After reaction completion, the solvent is removed, and the intermediate is purified by crystallization.
Step 2: Reduction Reaction
- The lactam intermediate is subjected to reduction using a reducing agent such as sodium borohydride or other hydride donors in solvents like tetrahydrofuran.
- The reaction is conducted under inert atmosphere, often with temperature control (cooling to 0–50 °C).
- After reduction, the reaction is quenched with hydrochloric acid under ice bath conditions to form the hydrochloride salt.
- The product is extracted with ethyl acetate, concentrated, and purified by distillation under reduced pressure to yield the pyrrolidin-3-ol hydrochloride.
Example Data from Patent CN113321605A:
| Step | Reagents & Conditions | Product Yield & Notes |
|---|---|---|
| S1-1 | Malic acid + 40% methylamine in toluene, reflux 18 h | Intermediate lactam, white solid, 40 g |
| S2-1 | Reducing agent + THF, inert gas, -10 to 50 °C | Reduction to pyrrolidinol intermediate |
| S2-3 | Quench with 10 M HCl (ice bath) | Formation of hydrochloride salt |
| S2-4 | Extraction with ethyl acetate, distillation | 27.9 g colorless 1-methyl-3-pyrrolidinol |
This method is scalable and allows for control over stereochemistry and purity.
Esterification and Lactam Reduction Starting from Aminohydroxybutyric Acid
Another advanced method focuses on the preparation of pure (3S)-pyrrolidin-3-ol hydrochloride, which is structurally related and useful for pharmaceutical intermediates like Larotrectinib.
Step (a): Esterification
- Aminohydroxybutyric acid is esterified in methanol with catalytic sulfuric acid.
- The reaction is performed at 55–70 °C for 2–4 hours.
- In situ formation of the hydrochloride salt occurs by addition of hydrochloric acid or acetyl chloride.
Step (b): Lactam Formation
- The methyl ester hydrochloride is cyclized to form the lactam intermediate.
Step (c): Reduction
- The lactam is reduced using sodium borohydride in diglyme solvent.
- The reaction is heated to 80 °C for 12 hours after acid treatment to complete reduction.
Step (d): Salt Formation
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.
- Crystalline intermediates are isolated to ensure purity and scalability.
This process achieves high optical and chemical purity, with an overall theoretical yield of approximately 44% over four steps, suitable for industrial pharmaceutical production.
Purification and Characterization
-
- Extraction with organic solvents (ethyl acetate, dichloromethane).
- Crystallization from solvents such as propanol and n-heptane.
- Flash chromatography on silica gel for intermediate purification.
- Distillation under reduced pressure for final product isolation.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
- Mass Spectrometry (MS) for molecular weight verification.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Optical rotation measurements to confirm enantiomeric purity.
Summary Table of Key Preparation Parameters
| Parameter | Method 1 (Ring Closure & Reduction) | Method 2 (Esterification & Reduction) |
|---|---|---|
| Starting Materials | Malic acid, methylamine | Aminohydroxybutyric acid, methanol, acetyl chloride |
| Solvents | Toluene, xylene, chlorobenzene, THF | Methanol, diglyme |
| Reaction Temperature | 15–110 °C (reflux) | 55–80 °C |
| Reaction Time | 10–18 hours (ring closure), 2 h (reduction) | 2–4 h (esterification), 12 h (reduction) |
| Reducing Agent | Sodium borohydride or equivalents | Sodium borohydride |
| Quenching Agent | Hydrochloric acid (10 M) | Hydrochloric acid |
| Purification | Extraction, crystallization, distillation | Crystallization, isolation of intermediates |
| Yield | ~40–60% depending on step | ~44% overall theoretical yield |
| Product Form | Hydrochloride salt, colorless liquid or solid | Crystalline hydrochloride salt |
| Scalability | Suitable for industrial scale | GMP compliant, industrial scale |
Research Findings and Industrial Relevance
- The ring closure and reduction approach provides a flexible route adaptable to various substituted pyrrolidinols, including this compound, with good yields and purity.
- The esterification and lactam reduction method offers a scalable, cost-effective, and GMP-compatible process yielding highly pure stereoisomers, crucial for pharmaceutical applications such as Larotrectinib synthesis.
- Both methods emphasize the importance of controlled reaction conditions, particularly temperature and quenching steps, to ensure high optical purity and chemical integrity.
- The introduction of the 3-chlorobenzyl substituent is typically achieved via nucleophilic substitution on the pyrrolidine ring or its precursors, requiring careful optimization to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological properties, making it suitable for developing drugs targeting neurological disorders and metabolic conditions.
Beta-3 Adrenergic Receptor Agonist : Preliminary studies indicate that this compound may act as a beta-3 adrenergic receptor agonist, which could have implications for treating obesity and related metabolic disorders by promoting lipolysis and thermogenesis in adipose tissue . This mechanism positions it as a candidate for further research in metabolic pharmacotherapy.
Neuropharmacology
Research suggests that this compound may interact with neurotransmitter systems, particularly adrenergic receptors. This interaction could lead to potential antidepressant effects, possibly linked to the modulation of neurotransmitter systems involved in mood regulation .
Industrial Chemistry
In addition to its pharmaceutical applications, this compound is studied for its role as an intermediate in the synthesis of more complex molecules used in various industrial applications. The ability to modify its structure allows chemists to explore new pathways for synthesizing compounds with desired properties.
The biological activity of this compound has been evaluated through various studies:
- Metabolic Disorders : As mentioned, its potential as a beta-3 adrenergic receptor agonist may aid in managing obesity and related metabolic disorders.
- Neuropharmacological Effects : Studies are ongoing to evaluate its effects on neurotransmitter systems, which could lead to new treatments for depression and anxiety disorders .
Mechanism of Action
The mechanism by which 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride
- Structure : The chloro substituent is on the 4-position of the phenyl ring instead of the 3-position.
- Lipophilicity: The 4-chloro substitution could increase lipophilicity (logP), affecting membrane permeability .
| Property | 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl | 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol HCl |
|---|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂NO | C₁₁H₁₅Cl₂NO |
| Substituent Position | 3-Chloro | 4-Chloro |
| Key Applications | Intermediate in antidepressant synthesis | Not explicitly stated |
Fluorinated Analogs: 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol Hydrochloride
- Structure : Substitution of chlorine with fluorine at the 2-position of the phenyl ring.
- Metabolic Stability: Fluorine can reduce oxidative metabolism, prolonging half-life .
| Property | 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl | 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol HCl |
|---|---|---|
| Halogen | Cl (3-position) | F (2-position) |
| Molecular Weight | ~248.15 g/mol | ~231.69 g/mol |
| Therapeutic Potential | Antidepressant intermediates | Unreported |
Piperazine Derivatives: Trazodone-Related Impurities
- Example : 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 52605-52-4)
- Structure : Replaces pyrrolidine with a piperazine ring and adds a chloropropyl chain.
- Impact :
| Property | 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl |
|---|---|---|
| Ring System | Pyrrolidine | Piperazine |
| Molecular Formula | C₁₁H₁₅Cl₂NO | C₁₃H₁₈Cl₃N₂ |
| Therapeutic Use | Intermediate | Antidepressant impurity (Trazodone-related) |
Trifluoromethyl-Substituted Analogs
- Example: [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1260812-78-9)
- Structure : Incorporates a CF₃ group at the 3-position of pyrrolidine.
- Metabolic Resistance: Trifluoromethyl groups improve metabolic stability but may reduce solubility .
| Property | 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl | [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol HCl |
|---|---|---|
| Functional Group | 3-Chlorobenzyl | CF₃ |
| Molecular Weight | ~248.15 g/mol | 205.61 g/mol |
| Applications | Pharmaceutical intermediate | Unreported |
Piperidine Derivatives: 3-Methylpiperidin-3-ol Hydrochloride
- Structure : Replaces pyrrolidine with a piperidine ring and substitutes the benzyl group with a methyl.
- Impact :
| Property | 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl | 3-Methylpiperidin-3-ol HCl |
|---|---|---|
| Ring System | Pyrrolidine | Piperidine |
| Molecular Formula | C₁₁H₁₅Cl₂NO | C₆H₁₄ClNO |
| Substituent | 3-Chlorobenzyl | 3-Methyl |
Key Findings and Implications
Positional Isomerism : The meta-chloro substitution in the target compound may optimize steric and electronic interactions for specific receptor binding compared to para- or ortho-substituted analogs .
Ring System Variations : Pyrrolidine derivatives generally exhibit faster metabolic clearance than piperazine or piperidine analogs, which are more prevalent in CNS-targeting drugs .
Halogen Effects : Chlorine enhances lipophilicity, while fluorine improves solubility and metabolic stability, highlighting trade-offs in drug design .
Biological Activity
3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring substituted with a chlorophenyl group and a hydroxyl group. This compound has garnered attention for its biological activities, particularly in pharmacology and therapeutic applications.
- Molecular Formula : C₁₀H₁₂ClN₁O
- Molecular Weight : Approximately 197.66 g/mol
The presence of the hydroxyl and chlorophenyl groups contributes to its reactivity and potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for its targets, while the chlorophenyl moiety may influence its pharmacokinetic properties.
Biological Activities
Research indicates that compounds containing pyrrolidine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : There is evidence that this compound may interact with adrenergic receptors, potentially influencing neurotransmission and offering therapeutic avenues for conditions like anxiety and depression .
Case Studies
- Antimicrobial Evaluation : In vitro tests demonstrated that several pyrrolidine derivatives exhibited inhibitory effects on bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL. Notably, the presence of halogen substituents was critical for enhancing bioactivity .
- Neurotransmitter Interaction : Studies have indicated that compounds structurally related to this compound may act as modulators of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways .
Data Tables
Q & A
Q. How can analytical methods be adapted to detect trace metabolites in pharmacokinetic studies?
- Methodological Answer : Develop a UHPLC-QTOF-MS/MS method with electrospray ionization (ESI+). Use gradient elution (0.1% formic acid in water/acetonitrile) and a C18 column. For metabolite identification, apply data-dependent acquisition (DDA) and compare fragmentation patterns with synthetic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
